molecular formula C25H26ClNO4S B281132 4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B281132
M. Wt: 472 g/mol
InChI Key: ZPCFUAKZBPHOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a chlorophenyl sulfonyl group with a tetrahydrodibenzo[b,d]furan moiety and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the 4-chlorophenyl sulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide intermediate. This intermediate is further reacted with the tetrahydrodibenzo[b,d]furan derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
  • N-[(4-chlorophenyl)sulfonyl]-β-alanine

Uniqueness

4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H26ClNO4S

Molecular Weight

472 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H26ClNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h10-17H,1-9H2

InChI Key

ZPCFUAKZBPHOBB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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